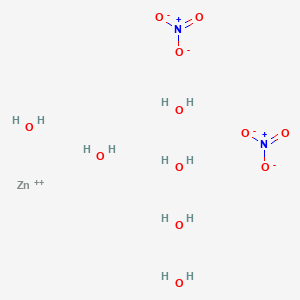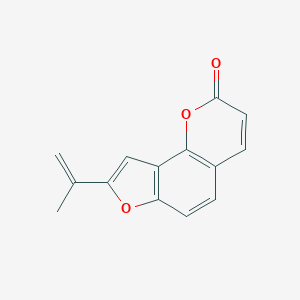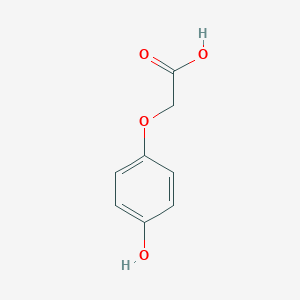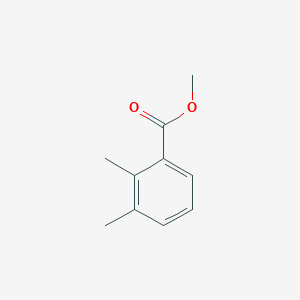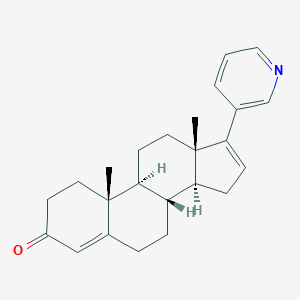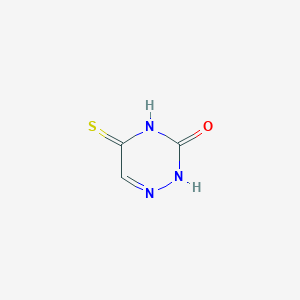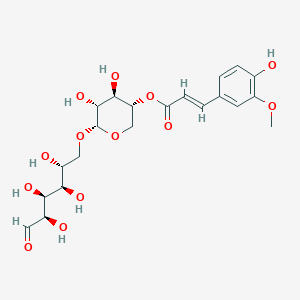
(R)-2-(Pyrrolidin-2-yl)pyridin
Übersicht
Beschreibung
(R)-2-(Pyrrolidin-2-yl)pyridine is a compound that features a pyridine ring substituted with a pyrrolidine ring. This structural motif is prevalent in various chemical contexts, including medicinal chemistry and catalysis, due to its ability to act as a ligand and its presence in biologically active molecules.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through Rh(III) catalysis, which allows the formation of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. The use of different ligands can lead to complementary selectivity in the synthesis process . Additionally, the synthesis of pyrrolidine rings, which are part of the (R)-2-(Pyrrolidin-2-yl)pyridine structure, can be accomplished through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, providing access to various stereochemical patterns .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-bis(pyrrolidin-2-yl)pyridine, has been studied, and the synthesis and resolution of different isomers have been reported. These compounds can form stable complexes with metal ions like copper(II) . Single-crystal X-ray diffraction analysis has been used to characterize the crystal structure of similar pyrrolidine-pyridine derivatives, providing detailed insights into their molecular geometry .
Chemical Reactions Analysis
(R)-2-(Pyrrolidin-2-yl)pyridine and its derivatives can participate in various chemical reactions. For instance, the synthesis of N-substituted pyrrolidines involves asymmetric functionalization and can lead to high enantiomeric excess . Electrophilic substitution reactions have been employed to synthesize novel pyrrolidine derivatives, which are characterized by spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-pyridine derivatives can be inferred from related compounds. For example, the crystal structure and vibrational spectral studies of a pyrrolidine derivative containing a borate ester group have been conducted, providing information on geometric parameters and molecular interactions . Additionally, the stabilization of crystal structures through hydrogen bonding and C-H...π interactions has been observed in similar compounds10.
Relevant Case Studies
Case studies involving the synthesis of pyrrolidine-pyridine derivatives demonstrate the importance of stereochemistry and regioselectivity. For instance, the synthesis of defense alkaloids of the Mexican bean beetle showcases the creation of multiple stereocenters with high purity . Furthermore, the synthesis of pyrrolidines with varied configurations from sugar-derived enones highlights the influence of the starting material's stereochemistry on the final product's configuration .
Wissenschaftliche Forschungsanwendungen
Materialwissenschaften und optoelektronische Bauelemente
Imidazo[1,5-a]pyridin-Derivate zeigen faszinierende optische Eigenschaften, die sie in der Materialwissenschaft wertvoll machen. Forscher haben ihre lumineszierenden Eigenschaften genutzt, um optoelektronische Bauelemente wie organische Leuchtdioden (OLEDs), Solarzellen und Photodetektoren zu entwickeln. Die Fähigkeit der Verbindung, effizient Licht auszustrahlen, macht sie zu einem vielversprechenden Kandidaten für Displays der nächsten Generation und energieeffiziente Beleuchtungssysteme .
Sensoren und Detektionssysteme
Die einzigartige chemische Struktur von ®-2-(Pyrrolidin-2-yl)pyridin eignet sich für Sensoranwendungen. Wissenschaftler haben seine Verwendung in chemischen Sensoren, Biosensoren und Gassensoren untersucht. Durch Modifizieren der funktionellen Gruppen der Verbindung können Forscher ihre Selektivität und Empfindlichkeit für bestimmte Analyten anpassen. Diese Sensoren finden Anwendungen in der Umweltüberwachung, der Gesundheitsdiagnostik und der industriellen Sicherheit .
Entwicklung von Medikamenten gegen Krebs
Die pharmazeutische Industrie hat das Potenzial dieser Verbindung erkannt. Forscher untersuchen ihre Antikrebs-Eigenschaften mit dem Ziel, neuartige Therapien zu entwickeln. ®-2-(Pyrrolidin-2-yl)pyridin-Derivate können spezifische Krebswege hemmen oder als zielgerichtete Wirkstoffe gegen Tumorzellen wirken. Ihre einzigartige Struktur ermöglicht präzise Wechselwirkungen mit zellulären Komponenten, was sie zu vielversprechenden Kandidaten für zukünftige Krebsbehandlungen macht .
Konfokale Mikroskopie und Bildgebung
Im Bereich der biologischen Forschung spielt die konfokale Mikroskopie eine entscheidende Rolle bei der Visualisierung zellulärer Strukturen. ®-2-(Pyrrolidin-2-yl)pyridin-Derivate dienen als hervorragende fluoreszierende Emitter für die konfokale Bildgebung. Ihre Fähigkeit, Licht bei bestimmten Wellenlängen auszustrahlen, ermöglicht die hochauflösende Bildgebung von lebenden Zellen, Geweben und sogar ganzen Organismen. Diese Verbindungen verbessern unser Verständnis biologischer Prozesse und Krankheitsmechanismen .
Katalyse und Synthetische Chemie
Forscher untersuchen die katalytischen Eigenschaften von Imidazo[1,5-a]pyridin-Derivaten. Durch ihre Einarbeitung in Metallkomplexe können Wissenschaftler effiziente Katalysatoren für organische Transformationen entwickeln. Diese Katalysatoren finden Anwendungen in der grünen Chemie, der Arzneimittelsynthese und der Feinchemikalienproduktion. Das einzigartige heterocyclische Gerüst der Verbindung beeinflusst ihre katalytische Aktivität, was sie zu einem spannenden Forschungsgebiet macht .
Borbasierte Liganden in der chemischen Synthese
®-2-(Pyrrolidin-2-yl)pyridin-Derivate haben auch als borbasierte Liganden Verwendung gefunden. Beispielsweise dient 6-(Pyrrolidin-1-yl)pyridin-3-boronsäure als vielseitiger Baustein in der organischen Synthese. Chemiker verwenden es für Suzuki-Miyaura-Kreuzkupplungsreaktionen, die die Konstruktion komplexer organischer Moleküle ermöglichen. Diese Liganden ermöglichen die Herstellung von pharmazeutischen Zwischenprodukten, Agrochemikalien und funktionalen Materialien .
Safety and Hazards
The compound is corrosive and has a hazard statement of H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Eigenschaften
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCZQFDBSPOUDF-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






